1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethane-1-thiol under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
- 1-[4-(Trifluoromethyl)phenyl]ethanone
- 1-[4-(Trifluoromethyl)phenyl]ethanol
Comparison: 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, the thiol group can undergo oxidation to form disulfides, a reaction not possible with the hydroxyl or ketone groups present in the similar compounds .
Properties
Molecular Formula |
C9H9F3S |
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Molecular Weight |
206.23 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 |
InChI Key |
NTVATXXFGSJRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)S |
Origin of Product |
United States |
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